1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions involving pyridine and pyrrole derivatives.
Introduction of the 5-Chloro-2-Methyl Group: This step often involves halogenation and alkylation reactions.
Formation of the Carboxaldehyde Group: This can be done through formylation reactions.
Oxime Formation: The final step involves the reaction of the carboxaldehyde group with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific biological pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the carboxaldehyde, chloro, and oxime groups.
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the carboxaldehyde and oxime groups.
2-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the chloro, carboxaldehyde, and oxime groups.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime is unique due to the presence of the carboxaldehyde and oxime groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
N-[(5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-5-8(4-12-14)7-2-6(10)3-11-9(7)13-5/h2-4,14H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPRRBYEMBZXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC(=C2)Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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